Octadeca-2,12,15-triynal
Description
Octadeca-2,12,15-triynal is an 18-carbon aldehyde characterized by three conjugated triple bonds at positions 2, 12, and 15. This structural configuration confers high reactivity due to the electron-deficient nature of the triple bonds and the electrophilic aldehyde group. The presence of triple bonds suggests unique physicochemical properties, including rigidity, high thermal stability, and distinct interactions with biological targets compared to double-bonded analogs.
Properties
CAS No. |
112537-34-5 |
|---|---|
Molecular Formula |
C18H24O |
Molecular Weight |
256.4 g/mol |
IUPAC Name |
octadeca-2,12,15-triynal |
InChI |
InChI=1S/C18H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h18H,2,5,8-15H2,1H3 |
InChI Key |
LCAQEWXTMVRIPA-UHFFFAOYSA-N |
Canonical SMILES |
CCC#CCC#CCCCCCCCCC#CC=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octadeca-2,12,15-triynal typically involves the coupling of acetylenic compounds. One common method is the oxidative coupling of 6-heptynoic acid and 1-undecyne, which requires an excess of 1-undecyne to yield the desired product . The reaction is catalyzed by cuprous chloride in the presence of sulfur dioxide, which helps to dissolve the cuprous chloride and facilitate the coupling reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Octadeca-2,12,15-triynal can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can convert the triple bonds into double or single bonds.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and lithium aluminum hydride.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alkenes or alkanes.
Scientific Research Applications
Octadeca-2,12,15-triynal has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used to study the effects of triple bonds on biological systems.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which octadeca-2,12,15-triynal exerts its effects involves interactions with molecular targets such as enzymes and receptors. The triple bonds in the molecule can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
Octadeca-8,10,12-triynoic Acid
Structure : C18 carboxylic acid with triple bonds at positions 8, 10, and 12.
Source : Isolated from Scurrula atropurpurea (parasitic mistletoe) .
Biological Activity : Demonstrates potent anti-cancer activity by inhibiting tumor cell invasion in rat models. The acetylenic bonds are critical for this activity, as they enhance molecular rigidity and interaction with cellular targets .
Key Differences :
- Functional group: Carboxylic acid vs. aldehyde in triynal.
- Triple bond positions: 8,10,12 vs. 2,12,15 in triynal.
- Bioactivity: Triynoic acid’s anti-cancer effects suggest triynal may share similar mechanisms but with altered pharmacokinetics due to the aldehyde group.
Octadeca-2,4,6,8-tetraenoic Acid
Structure : C18 carboxylic acid with four conjugated double bonds at positions 2, 4, 6, and 6.
Source : Identified in the seaweed Pterocladiella capillacea .
Biological Activity : Acts as a xanthine oxidase (XOD) inhibitor, with moderate binding affinity in molecular docking studies .
ADMET Profile :
- Poor oral bioavailability (>90% plasma protein binding).
- Key Differences:
- Unsaturation type: Double bonds vs. triple bonds in triynal.
- Functional group: Carboxylic acid vs. aldehyde.
- Drug-likeness: Triynal’s aldehyde group may reduce BBB penetration compared to tetraenoic acid.
Octadeca-9,12,15-trienoic Acid (Alpha-Linolenic Acid, ALA)
Structure: C18 carboxylic acid with three double bonds at positions 9, 12, and 15. Source: Abundant in Arbutus unedo fruits and plant oils . Biological Role: Essential ω-3 fatty acid, precursor for eicosanoids, and modulator of inflammatory responses . Physicochemical Properties:
- High abundance in fruits (up to 120 mg/100 g fresh weight).
- Predominantly unsaturated, with lower melting points than saturated analogs .
Key Differences : - Double bonds vs. triple bonds.
- Carboxylic acid vs. aldehyde functionality.
- Biological role: ALA is metabolically integrated, whereas triynal’s reactivity may limit endogenous roles.
Octadeca-9,12,15-trienal
Structure : C18 aldehyde with three double bonds at positions 9, 12, and 15.
Source : Industrial synthesis (CAS 26537-71-3) .
Physicochemical Properties :
- Boiling point: 368.1°C at 760 mmHg.
- Stability: Stable under recommended storage conditions .
Key Differences : - Double bonds vs. triple bonds in triynal.
- Similar aldehyde group but distinct bond positions (9,12,15 vs. 2,12,15).
- Industrial vs.
Research Implications and Gaps
- Structural-Activity Relationships : The position and number of triple bonds in triynal may enhance binding to enzymes or receptors compared to double-bonded analogs, but this requires experimental validation.
- Toxicity Concerns : Aldehydes are often reactive and may induce oxidative stress, necessitating detailed toxicological studies for triynal.
- Natural Sources: While triynoic acids are plant-derived, triynal’s natural occurrence remains unconfirmed, highlighting a research gap.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
